molecular formula C22H31N3O3S B11194022 2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B11194022
M. Wt: 417.6 g/mol
InChI Key: BCGCEQMIAFUTKZ-UHFFFAOYSA-N
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Description

2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the sulfanyl group, and attachment of the diethylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with sulfanyl and diethylacetamide groups. Examples include:

Uniqueness

What sets 2-{[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H31N3O3S

Molecular Weight

417.6 g/mol

IUPAC Name

2-[5-butyl-1-(3,4-dimethylphenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C22H31N3O3S/c1-6-9-10-18-20(27)23-22(29-14-19(26)24(7-2)8-3)25(21(18)28)17-12-11-15(4)16(5)13-17/h11-13,27H,6-10,14H2,1-5H3

InChI Key

BCGCEQMIAFUTKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N(C1=O)C2=CC(=C(C=C2)C)C)SCC(=O)N(CC)CC)O

Origin of Product

United States

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